![molecular formula C12H15NO2 B11952256 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione CAS No. 16609-38-4](/img/structure/B11952256.png)
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione is a complex organic compound with a unique tricyclic structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of intermediate compounds such as 12-azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride, followed by further chemical modifications .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Mécanisme D'action
The mechanism of action of 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12-Azatricyclo[4.4.3.01,6]trideca-3,8-diene hydrochloride
- 8-Azatricyclo[4.3.3.01,6]dodec-3-en-7,9-dione
- 3,4,8,9-Tetramethyl-12-azatricyclo[4.4.3.01,6]trideca-3,8-dien-11,13-dione
Uniqueness
What sets 12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione apart is its specific tricyclic structure, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
16609-38-4 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
12-azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-1-2-6-12(11,10(15)13-9)8-4-3-7-11/h1-2H,3-8H2,(H,13,14,15) |
Clé InChI |
GQWDTBUFUCDDTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC23CC=CCC2(C1)C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


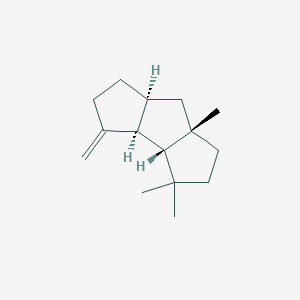
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
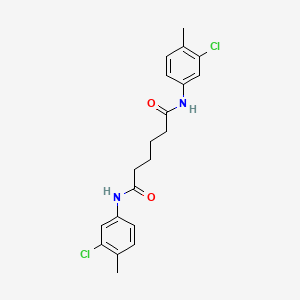

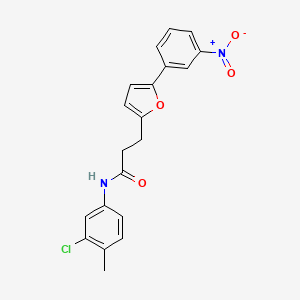

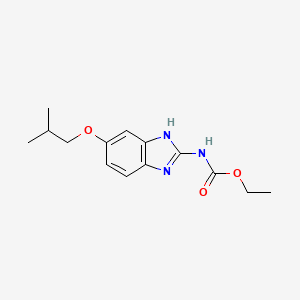

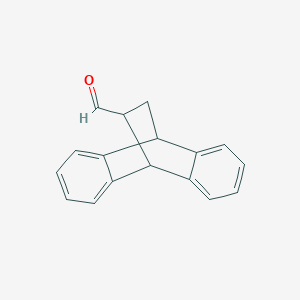
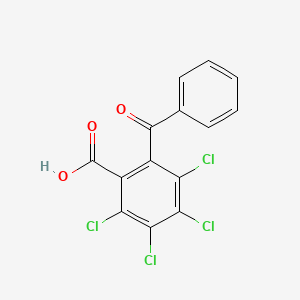
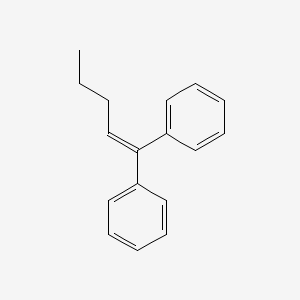
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
